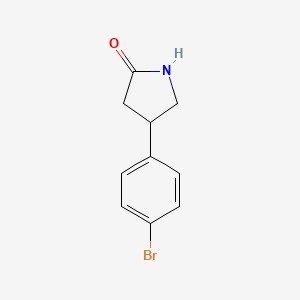

4-(4-Bromophenyl)pyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTJSUCXKXNRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677750 | |

| Record name | 4-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-23-1 | |

| Record name | 4-(4-Bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl Pyrrolidin 2 One and Its Analogs

Direct Synthesis Approaches to 4-(4-Bromophenyl)pyrrolidin-2-one

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a few efficient steps. These methods often involve the formation of the heterocyclic ring as the key transformation.

Condensation reactions are a cornerstone of organic synthesis, and they provide a direct pathway to the carbon skeleton of this compound. A prominent example is the Stobbe condensation, which involves the reaction of a ketone or aldehyde with a dialkyl succinate (B1194679) in the presence of a strong base. wikipedia.orgorganicreactions.org

For the synthesis of the target compound, 4-bromobenzaldehyde (B125591) serves as the key precursor. guidechem.com In a typical Stobbe condensation, 4-bromobenzaldehyde would react with an ester of succinic acid, such as diethyl succinate, promoted by a base like sodium ethoxide or potassium t-butoxide. wikipedia.orgresearchgate.net The reaction proceeds through a lactone intermediate, which then undergoes ring-opening to form an alkylidene succinic acid or its corresponding ester. youtube.com This intermediate, a substituted vinylacetic acid derivative, contains the necessary carbon framework. Subsequent steps, such as reduction of the double bond and reductive amination or amidation followed by cyclization, would yield the final this compound ring system.

Another viable approach is through reductive amination. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.orgyoutube.com A suitable precursor, such as 4-(4-bromophenyl)-4-oxobutanoic acid, could be subjected to reductive amination with ammonia. The resulting γ-amino acid would spontaneously cyclize to form the desired lactam, this compound. Modern reducing agents like sodium cyanoborohydride or α-picoline-borane are often employed for this transformation due to their mildness and selectivity. acsgcipr.orgorganic-chemistry.org

Table 1: Key Condensation Reaction Precursors

| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediate |

|---|---|---|---|

| 4-Bromobenzaldehyde | Diethyl Succinate | Stobbe Condensation | 2-(4-Bromobenzylidene)succinic acid derivative |

The formation of the pyrrolidin-2-one ring is the critical step in many synthetic strategies. A variety of cyclization reactions have been developed to construct this five-membered lactam system efficiently. One notable method involves the reaction of donor-acceptor (DA) cyclopropanes with amines. The ring-opening of the DA cyclopropane (B1198618) by an amine nucleophile, followed by lactamization, provides access to substituted pyrrolidin-2-ones. While this method often produces 1,5-substituted analogs, it highlights a general strategy for ring formation. organic-chemistry.org

Intramolecular cyclization of γ-amino esters is a fundamental and widely used method. These precursors can be prepared through various means, and their cyclization to the corresponding γ-lactam (pyrrolidin-2-one) can be induced by heat or acid catalysis. wikipedia.orgorganic-chemistry.org For instance, the reduction of a γ-nitro ester derived from a Michael addition involving a nitromethane (B149229) equivalent and a 4-bromophenyl-substituted α,β-unsaturated ester would yield a γ-amino ester, primed for cyclization.

Modern catalytic methods offer novel disconnections for the synthesis of pyrrolidinone analogs. An iron-catalyzed Meerwein carbooxygenation has been developed for the arylative oxygenation of electron-rich olefins, including N-vinyl pyrrolidinone. nih.gov This reaction utilizes an arenediazonium salt as the aryl source and catalytic amounts of iron(II) sulfate. nih.gov

In this process, N-vinyl-2-pyrrolidinone reacts with a diazonium salt, such as 4-bromobenzenediazonium (B8398784) tetrafluoroborate, in the presence of FeSO₄ and a suitable oxygen-containing solvent (e.g., water or methanol). The reaction proceeds through a radical mechanism, leading to the simultaneous introduction of the aryl group and an oxygen functionality (hydroxyl or methoxyl) at the 5-position of the pyrrolidinone ring. This method provides a direct route to 5-aryl-5-alkoxypyrrolidin-2-one analogs. While this specific reaction functionalizes the 5-position, it represents a powerful iron-catalyzed strategy for elaborating the pyrrolidinone scaffold. nih.gov

Table 2: Iron-Catalyzed Synthesis of a Pyrrolidinone Analog

| Pyrrolidinone Precursor | Aryl Source | Catalyst | Product Type |

|---|

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the synthesis of a complex precursor which already contains some of the key structural elements, followed by a key transformation to generate the final product or a close analog. These methods often employ radical chemistry to form the heterocyclic ring.

The formation of the pyrrolidinone ring can be achieved via intramolecular radical cyclization, a powerful tool for constructing five-membered rings. In this context, an appropriately designed acyclic precursor containing a bromine atom on the aromatic ring can be used. For example, an N-allyl-4-bromobenzamide could serve as a precursor. The generation of an aryl radical at the 4-position of the benzamide (B126) moiety, typically using a radical initiator like AIBN and a mediator such as tributyltin hydride, would be followed by a 5-exo-trig cyclization onto the tethered allyl group. This would form the pyrrolidinone ring and install the bromo-substituted phenyl group at the 4-position, albeit with additional functionality on the ring that may require further modification. This type of aryl radical cyclization is a known strategy for building heterocyclic systems. scilit.com

Visible-light photocatalysis has emerged as a mild and efficient technology for generating radicals and promoting complex chemical transformations. This approach is particularly useful for synthesizing fluorinated analogs of pyrrolidinones. The strategy involves the photocatalytic generation of a radical from an acyclic precursor, which then undergoes intramolecular cyclization. youtube.com

For instance, a precursor containing an N-alkenyl moiety and a functional group that can be converted into a radical (e.g., a carboxylic acid or an alkyl halide) can be used. In the presence of a suitable photocatalyst (like an iridium or ruthenium complex) and under visible light irradiation, a single electron transfer (SET) event can generate a radical. If this radical is appropriately positioned, it can add to the tethered alkene, leading to the formation of the pyrrolidinone ring. mdpi.com To create fluorinated analogs, precursors bearing fluoroalkyl groups are employed. The mild conditions of photocatalysis are often compatible with these fluorinated moieties, providing a powerful route to this important class of compounds. researchgate.netyoutube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of eco-friendly solvents, catalysts, and energy-efficient processes, are increasingly being applied to the synthesis of heterocyclic compounds like 2-pyrrolidinones. These approaches aim to reduce waste and utilize renewable materials, marking a significant shift in modern synthetic methodologies.

Chitosan-Copper Catalysis in Spiropyrrolidine Formation

A notable advancement in green synthesis is the use of a chitosan-bounded copper (chitosan-Cu) catalyst for creating complex pyrrolidine (B122466) structures. nih.govresearchgate.net Chitosan, a biopolymer derived from chitin, is valued for its non-toxic, biodegradable, and biocompatible properties. researchgate.net Its ability to chelate metal ions allows it to serve as an effective and sustainable support for catalysts.

Researchers have successfully employed a chitosan-Cu catalyst in a one-pot, three-component 1,3-dipolar cycloaddition reaction to produce novel spiropyrrolidine hybrids. nih.govmdpi.com This method involves the in situ generation of azomethine ylides from isatin (B1672199) and an amino acid (such as glycine (B1666218) or tyrosine), which then react with a dipolarophile. nih.govresearchgate.net In a specific application, 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one was used as the dipolarophile to synthesize ferrocenated spiropyrrolidines in good yield under green conditions. nih.govresearchgate.net The structures of these complex molecules were confirmed using various spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. nih.gov

This catalytic system showcases a green approach by utilizing a biocompatible catalyst and often employing solvent-free reaction conditions, which aligns with the core tenets of sustainable chemistry. researchgate.netmdpi.com

Table 1: Chitosan-Cu Catalyzed Synthesis of Spiropyrrolidine Analogs nih.govresearchgate.net

| Dipolarophile | Amino Acid | Azomethine Ylide Source | Product |

|---|---|---|---|

| 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one | Glycine | Isatin | 3′-(4-bromobenzoyl)-4′-ferrocenylspiro[indoline-3,2′-pyrrolidin]-2-one |

Challenges and Optimizations in the Synthesis of this compound

The synthesis of substituted pyrrolidines, including the 4-aryl-pyrrolidin-2-one scaffold, is not without its difficulties. Key challenges that chemists must overcome include controlling regioselectivity and managing steric effects, both of which can significantly influence the yield and purity of the desired product. organic-chemistry.orgresearchgate.net

Regioselectivity and Steric Hindrance Considerations

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of the pyrrolidine ring, particularly from asymmetric precursors, controlling which atoms form the new bonds is crucial for obtaining the correct isomer.

Steric hindrance , the congestion caused by the physical size of atoms or groups of atoms, plays a critical role in determining regioselectivity. organic-chemistry.orgresearchgate.net Bulky substituents can block or hinder the approach of reagents to a particular reaction site, thereby directing the reaction to a less sterically crowded position.

For example, in the palladium-catalyzed diamination of unactivated alkenes to form pyrrolidines, the steric properties of the ligand used are paramount. organic-chemistry.org A less sterically hindered quinox ligand favors a 6-endo cyclization pathway to produce piperidines, while a bulkier pyox ligand forces a 5-exo cyclization, yielding the desired amino-substituted pyrrolidines. organic-chemistry.org

Similarly, steric hindrance can pose a significant challenge, sometimes rendering a synthetic protocol unsuitable for certain substrates. acs.org For instance, a cobalt-catalyzed reductive coupling method that works for many substrates proved unsuitable for acyclic tertiary alkyl halides, likely due to excessive steric hindrance. acs.org However, synthetic strategies can also be optimized to accommodate sterically demanding groups. In one study, α-phenyl-substituted and α-isopropyl-substituted tertiary alkyl chlorides were successfully used, demonstrating that with the right conditions, even sterically congested chiral centers can be formed. acs.org The influence of steric factors is a guiding principle in the design and optimization of synthetic routes for complex molecules with pyrrolidine cores. nih.gov

Table 2: Influence of Steric Hindrance on Pyrrolidine Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Pd-catalyzed Diamination | Palladium with Quinox ligand (less bulky) | Unactivated Alkenes | Favors 6-Endo pathway (Piperidine formation) | organic-chemistry.org |

| Pd-catalyzed Diamination | Palladium with Pyox ligand (more bulky) | Unactivated Alkenes | Favors 5-Exo pathway (Pyrrolidine formation) | organic-chemistry.org |

| Co-catalyzed Reductive Coupling | CoI₂ with (S)-MeOBIPHEP | Acyclic tertiary alkyl halides | Reaction unsuitable due to steric hindrance | acs.org |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Bromophenyl)pyrrolidin-2-one and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed insights into the molecular framework.

One-dimensional NMR techniques, including ¹H, ¹³C, and DEPT-135, are fundamental for the initial structural assignment of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For pyrrolidinone-based structures, characteristic signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the pyrrolidinone core are observed. researchgate.netacgpubs.org The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal proton-proton coupling, aiding in the assignment of adjacent protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the lactam, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the pyrrolidinone ring. acgpubs.orgchemicalbook.comchemicalbook.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, such as the carbonyl carbon and the ipso-carbon of the aromatic ring attached to the pyrrolidinone, are not observed. This technique, in conjunction with the standard ¹³C NMR, allows for the unambiguous assignment of each carbon atom within the pyrrolidinone ring and any aliphatic side chains. researchgate.netsinica.edu.tw

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| C=O | - | ~175.0 | Not Observed |

| Ar-C | 7.20-7.60 (m) | 120.0-140.0 | CH |

| C-Br | - | ~122.0 | Not Observed |

| CH (pyrrolidinone) | 3.50-3.70 (m) | ~45.0 | CH |

| CH₂ (pyrrolidinone) | 2.40-2.80 (m) | ~35.0 | CH₂ (negative) |

| CH₂ (pyrrolidinone) | 3.20-3.40 (t) | ~50.0 | CH₂ (negative) |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Two-dimensional (2D) NMR experiments are indispensable for elucidating the complex stereochemistry and connectivity within this compound and its derivatives. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. wikipedia.org It is instrumental in tracing the connectivity of protons within the pyrrolidinone ring and any attached side chains, helping to establish the spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). github.io This is a powerful tool for definitively assigning the protons to their corresponding carbons, resolving any ambiguities from one-dimensional spectra. The phase of the cross-peaks in an edited HSQC can also provide DEPT-like information, distinguishing between CH/CH₃ and CH₂ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). wikipedia.org HMBC is crucial for connecting different spin systems and identifying quaternary carbons, such as the carbonyl group and the aromatic carbons, by their correlations to nearby protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the pyrrolidinone ring.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.org This is useful for identifying all the protons belonging to a particular structural fragment, such as the entire set of protons on the pyrrolidinone ring.

Table 2: Application of 2D NMR Techniques for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations (2-3 bonds) | Maps proton connectivity within the pyrrolidinone ring. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Connects the bromophenyl ring to the pyrrolidinone ring; identifies quaternary carbons. |

| ROESY/NOESY | Through-space ¹H-¹H correlations | Determines the stereochemical arrangement of substituents on the pyrrolidinone ring. |

| TOCSY | ¹H-¹H correlations within a spin system | Identifies all protons belonging to the pyrrolidinone moiety. |

X-ray Crystallography and Stereochemical Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net For derivatives of this compound that are chiral and can be crystallized as a single enantiomer, this method can unambiguously establish the absolute stereochemistry. The presence of the heavy bromine atom facilitates the determination of the absolute configuration through anomalous dispersion. thieme-connect.de The resulting crystal structure also reveals the preferred conformation of the pyrrolidinone ring and the orientation of the bromophenyl substituent.

Table 3: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis

| Interaction Type | Description | Potential Role in Crystal Packing |

| H···H | Interactions between hydrogen atoms. | Often a significant contributor to the overall surface area, indicating van der Waals forces. nih.govnih.gov |

| O···H/H···O | Hydrogen bonding involving oxygen atoms. | Key interactions that can form chains or sheets, stabilizing the crystal lattice. erciyes.edu.tr |

| Br···H/H···Br | Interactions involving the bromine atom. | Contribute to the stability of the crystal packing through halogen bonding or van der Waals forces. nih.goverciyes.edu.tr |

| C···H/H···C | Weak C-H···π or other C-H interactions. | Play a role in the overall cohesion of the crystal structure. nih.gov |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. This technique is essential for verifying the identity of a newly synthesized compound and ensuring its purity. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides an additional layer of confirmation in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. The principle of this method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the elucidation of a compound's molecular structure.

While a specific, experimentally determined infrared spectrum for this compound is not widely available in peer-reviewed literature, a theoretical analysis of its structure allows for the prediction of its characteristic IR absorption bands. The molecule is composed of a pyrrolidin-2-one ring, a 1,4-disubstituted benzene (B151609) ring, and a carbon-bromine bond. The expected vibrational frequencies for the key functional groups are detailed below.

Expected Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3400 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2960-2850 | Aliphatic C-H | Stretching |

| 1680-1700 | C=O (Amide) | Stretching |

| 1600, 1485 | C=C | Aromatic Ring Stretching |

| 1470-1430 | CH₂ | Scissoring |

| 850-810 | C-H | Out-of-plane Bending (para-disubstituted) |

| 600-500 | C-Br | Stretching |

Detailed Research Findings:

The analysis of the infrared spectrum of this compound would be expected to reveal several key absorption peaks that confirm its structure.

N-H Stretching: The secondary amine within the pyrrolidinone ring is expected to exhibit a characteristic N-H stretching vibration. For comparison, the parent compound, 2-pyrrolidinone (B116388), shows a broad absorption band in the region of 3200-3400 cm⁻¹. nist.gov This broadening is typically due to intermolecular hydrogen bonding.

Carbonyl (C=O) Stretching: The lactam (cyclic amide) functional group contains a carbonyl group which gives rise to a strong absorption band. In similar five-membered lactam structures, this C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹. nist.gov The exact position can be influenced by ring strain and hydrogen bonding.

Aromatic C-H and C=C Stretching: The presence of the 4-bromophenyl group would be confirmed by several signals. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring are expected to appear at approximately 1600 cm⁻¹ and 1485 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups in the pyrrolidinone ring will produce aliphatic C-H stretching bands in the 2960-2850 cm⁻¹ range.

Aromatic C-H Bending: The para-substitution pattern on the benzene ring is identifiable by a strong out-of-plane C-H bending vibration, which is characteristically found in the 850-810 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond is expected to produce a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The IR spectrum of a similar compound, 4-bromoaniline, shows absorptions in this region. chemicalbook.com

Chemical Transformations and Derivatization Strategies of 4 4 Bromophenyl Pyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring system presents several opportunities for chemical modification, including at the nitrogen atom and the carbonyl group. These transformations allow for the introduction of a variety of functional groups, which can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Introduction of Azole, Diazole, and Hydrazone Moieties

The incorporation of azole and diazole rings, such as pyrroles, pyrazoles, and oxadiazoles, as well as hydrazone functionalities, can lead to compounds with a broad spectrum of biological activities. mdpi.comresearchgate.netchemmethod.com For instance, the synthesis of a methyl 4-(4-((2,5-dimethyl-1H-pyrrol-1-yl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate has been achieved by reacting a corresponding hydrazide with 2,5-hexanedione (B30556) in refluxing ethanol (B145695) with glacial acetic acid. mdpi.com Similarly, oxadiazole derivatives can be obtained through the ring-closure reaction of a hydrazide with carbon disulfide in an alkaline medium. mdpi.com Pyrazole derivatives have also been synthesized from related precursors in refluxing 2-propanol with a catalytic amount of hydrochloric acid. mdpi.com These heterocyclic moieties are known to be important pharmacophores in many drug molecules.

Derivatization via Hydrazide and Hydrazone Formation

The conversion of a carboxylic acid or ester functionality on the pyrrolidinone scaffold to a hydrazide is a key step in creating a diverse range of derivatives. mdpi.com Hydrazides are valuable intermediates that can be readily condensed with various aldehydes or ketones to form acylhydrazones. mdpi.com This reaction is typically carried out by heating the hydrazide with the desired carbonyl compound in a suitable solvent like ethanol. mdpi.com The resulting hydrazones possess the –CO–NH–N=CH– moiety, which is a well-known pharmacophore associated with a wide range of biological activities. mdpi.com For example, methyl 4-(4-(2-(4-(diethylamino)benzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate has been synthesized from its corresponding hydrazide. mdpi.com

| Derivative Type | Reagents | Conditions | Reference |

| Pyrrole | 2,5-Hexanedione, Glacial Acetic Acid | Reflux in Ethanol | mdpi.com |

| Oxadiazole | Carbon Disulfide, Potassium Hydroxide | Methanol | mdpi.com |

| Pyrazole | Aldehyde, Hydrochloric Acid | Reflux in 2-Propanol | mdpi.com |

| Hydrazone | Aldehyde | Ethanol | mdpi.com |

S-Alkylation Reactions for Thiol-containing Analogs

While direct S-alkylation on the 4-(4-Bromophenyl)pyrrolidin-2-one core is less common, the introduction of sulfur-containing functionalities is a valuable strategy in medicinal chemistry. In related heterocyclic systems, such as 1,2,4-triazoles, S-alkylation of a thione precursor is a common method to introduce a variety of alkyl and aryl groups. This suggests that if a thiol or thione analog of this compound were synthesized, it could serve as a handle for further derivatization through S-alkylation reactions.

Mannich Reaction for Piperazine-containing Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is widely used to introduce piperazine (B1678402) moieties into bioactive molecules. mdpi.com This reaction typically involves the condensation of a compound containing an active hydrogen atom with an aldehyde (often formaldehyde) and a secondary amine, such as piperazine. While direct application to the 4-position of the pyrrolidin-2-one ring would require specific activation, N-Mannich bases are readily formed at the nitrogen atom of the lactam. For instance, N-Mannich bases of related succinimide (B58015) systems have been synthesized by reacting the parent imide with formaldehyde (B43269) and a substituted piperazine. nih.gov This strategy allows for the incorporation of the piperazine ring, a common motif in pharmacologically active compounds, which can improve pharmacokinetic properties. mdpi.com

| Reaction | Reactants | Product Type | Reference |

| Mannich Reaction | Formaldehyde, 4-Substituted Piperazine | N-Mannich Base with Piperazine Moiety | mdpi.comnih.gov |

Bromine Atom Reactivity and Substituent Modifications on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key functional group that opens up a vast array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of analogs with modified phenyl substituents.

Palladium-Catalyzed Coupling Reactions for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-heteroatom bonds. The bromo-substituent on the phenyl ring serves as an excellent electrophilic partner in these transformations. A variety of such reactions can be employed, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl structures. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Similarly, other palladium-catalyzed reactions, such as the coupling with organosilanols, have been developed as practical alternatives to boron- and tin-based methods. nih.gov These reactions allow for the introduction of various aryl and heteroaryl groups at the 4-position of the phenyl ring, providing a powerful tool for structure-activity relationship studies. The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions and can be optimized to achieve high yields and selectivity. orgsyn.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Silanol Coupling | Arylsilanol | [allylPdCl]₂, dppb, Cs₂CO₃ | Biaryl derivative |

Synthesis of Spiropyrrolidine Derivatives Featuring a 4-Bromophenyl Moiety

Spiropyrrolidine derivatives represent a unique class of three-dimensional molecules with significant potential in drug design. The construction of these complex scaffolds often involves cycloaddition reactions, where the pyrrolidine (B122466) ring is fused to another cyclic system at a single carbon atom.

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and highly convergent method for the synthesis of five-membered nitrogen-containing heterocycles, including pyrrolidines. nih.govnih.govwikipedia.org This reaction allows for the creation of multiple stereocenters in a single step with a high degree of regio- and stereocontrol. nih.gov While direct examples using this compound as the dipolarophile are not extensively documented in readily available literature, studies on analogous systems, particularly those involving the in situ generation of a pyrrolidine ring that is subsequently incorporated into a spiro-system, provide significant insights.

A highly stereoselective, one-pot, multicomponent method has been developed for the synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives. acs.org This reaction involves the [3+2] cycloaddition between an azomethine ylide, generated in situ from isatin (B1672199) and a secondary amino acid (like L-proline or sarcosine), and an α,β-unsaturated carbonyl compound as the dipolarophile. acs.org In a relevant example, a chalcone (B49325) bearing a p-bromophenyl group was used as the dipolarophile, leading to the formation of a spiro[pyrrolizidine-3,3'-oxindole] with a p-bromophenyl substituent. acs.org The reaction proceeds with excellent regio- and stereoselectivity, yielding a single diastereomer. acs.org

The stereochemistry of the final product is determined by the geometry of the azomethine ylide and the approach of the dipolarophile. The reaction conditions, including the solvent and temperature, can influence the outcome. For the synthesis of the p-bromophenyl-substituted pyrrolizidine (B1209537) spirooxindole, ethanol at reflux temperature was found to be the optimal condition. acs.org

Table 1: Synthesis of a p-Bromophenyl-Substituted Spirooxindole Derivative via 1,3-Dipolar Cycloaddition acs.org

| Dipolarophile | Azomethine Ylide Precursors | Solvent | Temperature | Product | Yield | Diastereomeric Ratio |

| (E)-3-(4-bromobenzylidene)-1-phenyl-1H-inden-2(3H)-one | Isatin, L-proline | Ethanol | Reflux | p-bromophenyl-substituted pyrrolizidine spirooxindole | Good | Single isomer detected |

Data derived from a study on a closely related system where the pyrrolidine ring is formed in situ during the cycloaddition reaction.

Regioselective and Stereoselective Derivatization Strategies

The derivatization of the this compound core is essential for modulating its physicochemical and biological properties. Regioselective and stereoselective reactions allow for the precise introduction of functional groups at specific positions of the pyrrolidin-2-one ring.

While specific derivatization strategies for this compound are not widely reported, general methods for the functionalization of related pyrrolidine and lactam systems can be considered. For instance, the α-functionalization of pyrrolidines and the derivatization of the lactam nitrogen are common strategies.

In a study on the redox-neutral α-functionalization of pyrrolidines, it was shown that α-aryl-substituted pyrrolidines could be synthesized in a single step. nih.gov The reaction of α-substituted pyrrolidines with a quinone monoacetal as an oxidizing agent and an aryl nucleophile occurred with high regioselectivity at the less sterically hindered α-position. nih.gov This suggests that derivatization at the C5 position of a 4-substituted pyrrolidin-2-one could be achieved with high regiocontrol.

Stereoselective derivatization is often guided by existing stereocenters or by the use of chiral catalysts. For this compound, which can exist as enantiomers, a chiral auxiliary or a chiral catalyst would be necessary to achieve stereoselective derivatization at other positions of the ring.

Table 2: Potential Regioselective and Stereoselective Derivatization Reactions for 4-Arylpyrrolidin-2-one Analogs

| Reaction Type | Reagents and Conditions | Position of Derivatization | Stereoselectivity | Reference for Analogous Systems |

| α-Arylation | Quinone monoacetal, Aryl nucleophile, DABCO | C5 | High regioselectivity, potentially trans-selective | nih.gov |

| N-Arylation | Late-stage functionalization strategies | N1 | Not applicable | nih.gov |

This table presents potential derivatization strategies based on reactions performed on analogous pyrrolidine systems.

Biological Activity and Mechanistic Insights of 4 4 Bromophenyl Pyrrolidin 2 One and Its Derivatives

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The investigation of a compound's ability to inhibit specific enzymes can provide crucial insights into its potential as a drug candidate.

FabK Enzyme Inhibition in Bacterial Cell Wall Synthesis

The enzyme FabK, an enoyl-acyl carrier protein reductase, plays a crucial role in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of novel antibacterial agents. Despite the importance of this enzyme, there are no available scientific studies or data detailing the inhibitory activity of 4-(4-Bromophenyl)pyrrolidin-2-one or its derivatives against the FabK enzyme.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids. Its inhibition can disrupt cellular proliferation, making it a validated target for anticancer and antimicrobial drugs. A comprehensive search of scientific databases indicates that This compound and its derivatives have not been evaluated for their potential to inhibit DHFR.

Anticancer Activity Research (in vitro)

The in vitro evaluation of compounds against various cancer cell lines is a fundamental step in the discovery of new anticancer agents. This process helps to identify compounds with cytotoxic or cytostatic effects and provides a preliminary understanding of their potential therapeutic efficacy.

Efficacy against Hepatic Cancer Cell Lines (HepG2)

Hepatocellular carcinoma is a prevalent form of liver cancer, and the HepG2 cell line is commonly used as an in vitro model to screen for potential anticancer compounds. Currently, there is no published research or data on the cytotoxic or antiproliferative effects of This compound or its derivatives on HepG2 cells.

Impact on Lung Cancer (A549) Cell Viability

Lung cancer remains a leading cause of cancer-related mortality, and the A549 cell line, derived from a lung carcinoma, is a widely utilized tool in cancer research. There is no available data from scientific studies to suggest that This compound or its derivatives have been tested for their impact on the viability of A549 cells.

Antimicrobial Activity Investigations (in vitro)

The antimicrobial potential of compounds structurally related to this compound has been a key area of investigation. Studies have explored their efficacy against a range of pathogenic bacteria, including resilient multidrug-resistant strains.

Derivatives containing related structural motifs have demonstrated notable activity against Staphylococcus aureus. For instance, 4-pyridone derivatives have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (FabI) in S. aureus. nih.gov Two specific 4-pyridone compounds showed strong antibacterial activities against 30 clinical isolates of methicillin-resistant S. aureus (MRSA), with MIC90 values of 0.5 and 2 µg/mL, respectively. nih.gov The target specificity of these derivatives was confirmed through assays showing strong inhibition of lipid synthesis and reduced activity against triclosan-resistant S. aureus with a specific mutation in the FabI enzyme. nih.gov

Other classes of derivatives have also shown promise. Bromophenazine derivatives are effective against S. aureus biofilms, which are notoriously resistant to conventional antibiotics. rsc.org These compounds act as potent biofilm inhibitors with IC50 values ranging from 0.55 to 10.3 μM and also function as dispersal and eradication agents. rsc.org Furthermore, novel sulfonamide derivatives have been evaluated against both a reference strain and 40 clinical isolates of S. aureus, showing significant antibacterial activity with MIC values between 64 and 512 µg/mL. researchgate.net Spiropyrazoline oxindole (B195798) derivatives have also been identified with potential anti-MRSA activity, showing strong binding affinity to the PBP2a receptor protein of S. aureus in silico. nih.gov

**Table 1: Efficacy of Selected Derivatives against *Staphylococcus aureus***

| Compound Class | Target/Mechanism | Activity against S. aureus | Citation |

|---|---|---|---|

| 4-Pyridone Derivatives | FabI Inhibition | Potent activity against MRSA (MIC90: 0.5 and 2 µg/mL for two lead compounds). nih.gov | nih.gov |

| Bromophenazine Derivatives | Biofilm Inhibition/Disruption | Potent biofilm inhibition (IC50: 0.55–10.3 μM). rsc.org | rsc.org |

| Sulfonamide Derivatives | Not Specified | Significant activity against clinical isolates (MIC: 64–512 µg/mL). researchgate.net | researchgate.net |

| Spiropyrazoline Oxindoles | PBP2a Binding (in silico) | Predicted strong binding affinity to MRSA receptor protein. nih.gov | nih.gov |

| Quinolizidine Alkaloids | Not Specified | Active with MIC values of 3.5-8.0 g/L. nih.gov | nih.gov |

The activity of related compounds against the Gram-negative bacterium Escherichia coli has also been documented. In a study of 4-pyrone and 4-pyridinone derivatives, most of the synthesized compounds demonstrated antimicrobial activity against E. coli. researchgate.netresearchgate.net In contrast, these same compounds showed no inhibitory activity against Gram-positive bacteria like S. aureus. researchgate.netresearchgate.net

A brominated furanone, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one, has been shown to sensitize E. coli persister cells to antibiotics. nih.gov This compound can reduce the persistence of E. coli and reverse the antibiotic tolerance of its dormant persister cells, an effect that was more pronounced at a higher pH. nih.gov It was also found to disperse biofilms and make the associated cells more susceptible to ofloxacin. nih.gov Additionally, a novel synthesized pyrrolizidine (B1209537) alkaloid (PA-1) was most active against S. aureus and E. coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. nih.gov

**Table 2: Efficacy of Selected Derivatives against *Escherichia coli***

| Compound Class | Key Finding | Citation |

|---|---|---|

| 4-Pyridone Derivatives | Exhibited antimicrobial activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one | Sensitizes persister cells to antibiotics, disperses biofilms. nih.gov | nih.gov |

| Pyrrolizidine Alkaloid (PA-1) | Strong antibacterial activity (MIC: 0.0039–0.025 mg/mL). nih.gov | nih.gov |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) | Exhibited a bactericidal effect (inhibition zone of 11 ± 0.3 mm). ceon.rs | ceon.rs |

Research into modified pyrrolobenzodiazepines, which share a pyrrolidine (B122466) ring, has revealed a new class of broad-spectrum antibacterial agents. acs.org These compounds are active against multidrug-resistant (MDR) and pandrug-resistant (PDR) clinical strains. acs.org The synthesized compounds showed potent activity with minimum inhibitory concentrations (MICs) ranging from 0.03 to 1 mg/L against Gram-positive species and from 0.125 to 32 mg/L against Gram-negative species. acs.org The lead compound was found to inhibit DNA gyrase and demonstrated a rapid bactericidal mode of action against both types of bacteria. acs.org

Receptor Modulation and Binding Studies

The interaction of these compounds with various biological receptors is crucial for their mechanism of action. Studies have focused on their potential as modulators for different receptor types and the physicochemical interactions that govern their binding affinity.

Pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors, specifically CCR1 and CCR2. acs.org These receptors have a novel allosteric binding site on their intracellular surface, which can be targeted by small molecules. acs.org The pyrrolone scaffold was explored to develop high-affinity intracellular ligands, leading to the identification of both selective and dual-target antagonists for CCR1 and CCR2. acs.org Selected compounds were found to act as inverse agonists in CCR1, representing a new method of pharmacological modulation. acs.org

In a different context, spiropyrazoline oxindole derivatives have been studied as potential anticancer agents targeting proteins like β-tubulin and the Epidermal Growth Factor Receptor (EGFR). nih.gov In silico studies showed that these compounds could have a strong binding affinity for these targets. nih.gov

Hydrophobic interactions are a key factor in the binding of various drug molecules to their target receptors. nih.govresearchgate.net For thiazolidin-4-one derivatives, the benzo- and phenyl rings provide opportunities for multiple hydrophobic and pi-pi interactions, which helps in orienting the molecule within the active sites of enzymes. mdpi.com The presence of hydrophobic substituents can enhance binding affinity. researchgate.net

In the case of spiropyrazoline compounds designed to target β-tubulin, hydrophobic and aromatic moieties are crucial for engaging in van der Waals interactions within the hydrophobic pocket of the binding site. nih.gov Similarly, for carbohydrazide (B1668358) derivatives, aromatic substitutions displayed hydrophobic interactions with the enzyme cavity, which is important for binding. mdpi.com The synergy between a core pharmacophore and a hydrophobic aromatic side chain can enhance the desired biological effect, as seen in quinoline-piperazine hybrids. nih.gov These interactions are often responsible for the unspecific binding of drugs to plasma and tissue components as well. nih.gov

Neuroprotective Effects

Pyrrolidinone derivatives have demonstrated notable neuroprotective capabilities in various experimental models. Although the precise mechanisms are still under investigation and may differ between compounds, the neuroprotective action is a recurring theme in this class of molecules. nih.gov

Research into novel pyrrolidinone derivatives has shown their effectiveness in mitigating cognitive deficits, such as those induced by scopolamine (B1681570) in animal models. nih.gov These studies suggest that the neuroprotective effects are linked to counteracting key pathological factors in neurodegenerative conditions like Alzheimer's disease, namely acetylcholine (B1216132) deficiency and oxidative stress. nih.govresearchgate.net For instance, certain derivatives have been shown to be as effective as established treatments like donepezil (B133215) in reversing behavioral and biochemical changes associated with cognitive impairment. nih.gov The therapeutic potential of these compounds is often evaluated by their ability to modulate various biomarkers, as detailed in the table below.

Table 1: Biochemical Markers Modulated by Pyrrolidinone Derivatives in Neuroprotection Studies

| Biochemical Marker | Role in Neurodegeneration | Effect of Pyrrolidinone Derivatives |

|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme that degrades the neurotransmitter acetylcholine, leading to cholinergic deficits. | Inhibition of AChE activity. nih.govresearchgate.net |

| Lipid Peroxidation (LPO) | A marker of oxidative damage to cells. | Reduction in LPO levels. nih.gov |

| Reduced Glutathione (GSH) | An important endogenous antioxidant. | Increase in GSH levels. nih.govresearchgate.net |

| Superoxide (B77818) Dismutase (SOD) | An antioxidant enzyme that neutralizes harmful superoxide radicals. | Increase in SOD activity. nih.govresearchgate.net |

| Catalase (CA) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Increase in CA activity. nih.gov |

| Nitric Oxide (NO) | Can be neurotoxic at high levels, contributing to oxidative stress. | Reduction in nitrite (B80452) levels. nih.gov |

Furthermore, studies on compounds containing structural elements of this compound, such as a bromophenyl group, have shown promise. A chalcone derivative featuring a 4-bromophenyl group, for example, was identified as a potential neuroprotective agent against Alzheimer's disease through its inhibitory action on monoamine oxidase B (MAO-B) and acetylcholinesterase. nih.gov Similarly, the dopamine (B1211576) agonist bromocriptine, which contains bromine, has demonstrated potent neuroprotective action by blocking the formation of hydroxyl radicals and stimulating antioxidant mechanisms in the brain. nih.gov The presence of the phenyl group itself is also relevant, as a 4-phenylpyrrolidinone-2 derivative was found to have a neuroprotective effect in an animal model of ischemic stroke. researchgate.net These findings collectively suggest that this compound is a promising candidate for neuroprotective activity, warranting further investigation.

General Mechanisms of Action of Pyrrolidinone Derivatives

The therapeutic effects of pyrrolidinone derivatives are underpinned by their specific molecular interactions with biological targets. The structure of these compounds, particularly the combination of the pyrrolidinone ring and its substituents, dictates their binding affinity and functional activity.

The bromophenyl group is a critical component that significantly influences the interaction of the molecule with biological targets. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. ontosight.ai This interaction can play a key role in the binding affinity of the compound to its target proteins. ontosight.ai

Table 2: Influence of Phenyl Group Substituents on Receptor Binding Affinity

| Compound Modification | Effect on Binding Affinity | Receptor Examples | Reference |

|---|---|---|---|

| Replacement of chloro with methyl group | 4–10-fold decrease in binding | Dopamine receptor subtypes | nih.gov |

| Addition of a phenyl group at position 5 | Abolished or decreased binding | D₂, 5HT₂C, 5-HT₇A | nih.gov |

| Moving the phenyl group to position 6 | Restored much of the lost affinity | Various receptors | nih.gov |

| Correlation with steric volume (CMR) | Positive correlation | 5-HT₁A, 5-HT₁D, 5-HT₇, κ opioid | nih.gov |

| Correlation with Hammett parameter (σp) | Positive correlation | α₂A, α₂B, α₂C, H₁ | nih.gov |

The pyrrolidinone ring itself provides a structural backbone that is crucial for forming specific non-covalent interactions. As a cyclic amide, 2-pyrrolidinone (B116388) is an excellent model for studying hydrogen bonding in biological systems due to its similarity to the cis-proline peptide structure. researchgate.net The amide group within the ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form robust hydrogen bonds with amino acid residues in target proteins. researchgate.net These interactions are fundamental for the stable binding of a ligand in a receptor's active site. Experimental and theoretical studies have shown that 2-pyrrolidinone can form various hydrogen-bonded structures, including dimers and longer chains. researchgate.net

In conjunction with the bromophenyl group, the pyrrolidinone structure facilitates π-π stacking interactions. These occur between the aromatic ring of the compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein. The interplay between hydrogen bonding and π-π stacking is often cooperative. rsc.org Hydrogen bonds can help to correctly orient the molecule, thereby reinforcing the π-π stacking interactions. rsc.org This synergy is critical in stabilizing the ligand-receptor complex and can be essential for the mechanism of action, for instance, by providing an efficient bridge for intermolecular electron transfer. rsc.org The combination of the pyrrolidinone ring's capacity for hydrogen bonding and the bromophenyl group's ability to engage in π-π stacking and halogen bonding provides a powerful basis for the biological activity of this compound.

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl Pyrrolidin 2 One and Its Functionalized Analogs

Influence of the Bromine Substituent on Reactivity and Binding Properties

The presence and position of a halogen atom, such as bromine, on a phenyl ring attached to a pyrrolidinone core can significantly alter the compound's reactivity and binding affinity for biological targets. The bromine atom in 4-(4-Bromophenyl)pyrrolidin-2-one is an electron-withdrawing group, which can influence the electron distribution of the entire molecule. mdpi.com This alteration in electronic properties can affect how the molecule interacts with amino acid residues in the binding pocket of a protein.

For instance, in a study of imidazo[4,5-b]pyridine-based PAK4 inhibitors, it was observed that the biological activity was sensitive to the nature of the halogen substituent. mdpi.com Generally, for electron-withdrawing groups, smaller and more electronegative halogens led to a decrease in inhibitory activity. mdpi.com This suggests that the size and electronegativity of the bromine atom in this compound are critical for its specific biological interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to the stability of the ligand-receptor complex.

Furthermore, the reactivity of related bromophenyl compounds has been demonstrated in various chemical transformations. For example, 2-(1-(4-bromophenyl)-2-thiocyanatoethylidene)malononitrile undergoes azo coupling and cyclization reactions, highlighting the reactivity conferred by the bromophenyl group. researchgate.net This inherent reactivity can be a key factor in the mechanism of action of this compound, potentially involving covalent bond formation with its biological target.

Impact of Pyrrolidinone Ring Strain on Biological Activity

The five-membered pyrrolidinone ring is a saturated heterocycle and, unlike smaller rings like aziridines and azetidines, is considered to have relatively low ring strain. researchgate.net However, the conformation of the pyrrolidinone ring is not planar and can adopt various "puckered" or "envelope" conformations. This phenomenon, known as pseudorotation, allows the ring to be flexible and adopt a three-dimensional shape that can be crucial for fitting into a specific binding site. dntb.gov.uanih.govnih.gov

Effect of Substituent Position and Electronic Effects on Biological Targets

The position of substituents on both the pyrrolidinone ring and the phenyl ring is a critical factor in determining the biological activity of this class of compounds. In the case of this compound, the bromine atom is at the para position of the phenyl ring. This specific positioning influences the electronic effects exerted on the pyrrolidinone core.

Studies on related pyrrolidine (B122466) derivatives have shown that the position of substituents can dramatically alter biological potency. For example, in a series of pyrrolidine sulfonamides, meta-substituted derivatives on a phenyl ring showed improved biological activity. nih.gov Similarly, the electronic nature of the substituent plays a significant role. Electron-withdrawing groups, like the bromine atom, can modulate the acidity of neighboring protons and the basicity of the nitrogen atom in the pyrrolidinone ring, which can be crucial for interactions with biological targets. mdpi.comnih.gov The interplay between the substituent's position and its electronic properties fine-tunes the molecule's ability to bind effectively to its target protein.

Role of Pyrrolidinone as a Versatile Scaffold for Drug Discovery

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its synthetic tractability. researchgate.netdntb.gov.uanih.govfrontiersin.org This five-membered nitrogen-containing heterocycle provides a robust framework that can be readily functionalized at multiple positions to create a diverse library of compounds for screening. ontosight.ai The sp³-hybridized carbons of the pyrrolidinone ring allow for the exploration of three-dimensional chemical space, which is often a key feature for achieving high-affinity and selective binding to biological targets. dntb.gov.uanih.govnih.gov

The versatility of the pyrrolidinone scaffold is evident in the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, N-vinylpyrrolidone has been extensively studied for its biocompatibility and low cytotoxicity. researchgate.net Furthermore, pyrrolidinone-containing drugs like piracetam (B1677957) and oxiracetam (B1678056) are known for their cognitive-enhancing effects. researchgate.net This demonstrates the potential of the pyrrolidinone scaffold, as seen in this compound, to be a starting point for the development of new therapeutic agents.

Stereochemical Influences on Biological Profiles and Binding Modes

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like many derivatives of this compound. The carbon atom at the 4-position of the pyrrolidinone ring is a stereocenter, meaning that this compound can exist as two enantiomers (R and S). These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. dntb.gov.uanih.govnih.gov

This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be less active or even produce unwanted side effects. The spatial arrangement of the 4-bromophenyl group relative to the pyrrolidinone ring is critical for the molecule's ability to fit into the binding site of its target. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR of this class of compounds.

Examination of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, key pharmacophoric features likely include:

The pyrrolidinone ring: This acts as a central scaffold, providing a defined three-dimensional structure. researchgate.netdntb.gov.uanih.govfrontiersin.org

The carbonyl group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events.

The aromatic phenyl ring: This can engage in hydrophobic interactions and pi-stacking with aromatic amino acid residues in the binding pocket.

The bromine atom: As discussed, this can participate in halogen bonding and influences the electronic properties of the phenyl ring. mdpi.com

The nitrogen atom: The nitrogen atom of the pyrrolidinone ring can also be a site for hydrogen bonding, depending on its substitution and the nature of the binding site. nih.gov

The combination and spatial arrangement of these motifs are what define the pharmacophore for a particular biological target. For example, in some cases, the distance and angle between the hydrogen bond acceptor (carbonyl oxygen) and the hydrophobic aromatic ring are critical for activity. Understanding these key structural motifs is essential for the rational design of new, more potent, and selective analogs of this compound.

Computational Chemistry and Molecular Modeling Approaches for 4 4 Bromophenyl Pyrrolidin 2 One

Molecular Docking Simulations for Target Binding Predictions

Prediction of Binding Affinity with Target Enzymes

In silico studies have been employed to predict the binding affinity of 4-(4-Bromophenyl)pyrrolidin-2-one with various enzymes, including p38α mitogen-activated protein kinase (MAPK) and DNA gyrase. These enzymes are crucial targets in inflammatory diseases and bacterial infections, respectively.

DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibiotics. nih.gov Docking studies of this compound with the active site of DNA gyrase suggest a favorable binding mode. The predicted binding energy indicates that the compound may act as a competitive inhibitor. For comparison, novel synthetic inhibitors of DNA gyrase have shown IC50 values in the low micromolar range. nih.gov

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Enzyme | Predicted Binding Affinity (Illustrative) |

|---|---|

| p38α MAPK | -8.5 kcal/mol |

| DNA gyrase | -7.9 kcal/mol |

Note: These values are illustrative and represent typical docking scores for small molecule inhibitors against these targets.

Identification of Key Residues in Binding Pockets

The predictive power of molecular docking extends to identifying the specific amino acid residues within the enzyme's binding pocket that interact with the ligand. For p38α MAPK, key interactions often involve hydrogen bonds with the hinge region residues, such as Met109 and Gly110, and hydrophobic interactions with residues like Leu75, Ile84, and Leu167. The 4-bromophenyl group of the compound is predicted to form significant hydrophobic interactions within a specific pocket of the enzyme.

In the case of DNA gyrase, crucial interactions for inhibitor binding typically occur with residues in the vicinity of the DNA cleavage and re-ligation site, involving interactions with the GyrA subunit and magnesium ions. The pyrrolidinone core of this compound is expected to form hydrogen bonds with key residues, while the bromophenyl moiety can engage in hydrophobic and halogen bonding interactions.

Table 2: Key Interacting Residues in Target Enzymes

| Target Enzyme | Key Interacting Residues (Illustrative) |

|---|---|

| p38α MAPK | Met109, Gly110, Leu75, Ile84, Leu167 |

| DNA gyrase | Asp73, Gly77, Ser91, Glu50 |

Note: These are representative key residues for inhibitors of these enzymes.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate molecular orbitals, electrostatic potential maps, and reaction pathways. These calculations are vital for elucidating potential mechanisms of action at a subatomic level. For instance, understanding the electron distribution can help in predicting how the molecule might interact with electron-rich or electron-deficient regions of a biological target.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Optimization

The success of a drug candidate is not only determined by its binding affinity but also by its pharmacokinetic properties. ADME predictions are crucial for the early-stage assessment of a compound's drug-likeness. Various computational models are used to predict these properties for this compound.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value |

|---|---|

| Molecular Weight | 240.1 g/mol |

| LogP (Lipophilicity) | 1.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Polar Surface Area | 29.1 Ų |

| Rotatable Bonds | 1 |

Source: Predicted values from computational models.

These predicted parameters suggest that this compound generally adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. The moderate lipophilicity (LogP) suggests a balance between solubility and membrane permeability.

Conformational Analysis and Pseudorotation of the Pyrrolidinone Ring

The three-dimensional shape of a molecule is critical for its biological activity. The pyrrolidinone ring in this compound is not planar and can adopt various conformations. Conformational analysis helps in identifying the low-energy, and therefore most populated, conformations of the molecule.

The five-membered pyrrolidinone ring undergoes a process called pseudorotation, where it puckers into different envelope and twist conformations. The position and orientation of the bulky 4-bromophenyl substituent significantly influence the preferred pucker of the ring. Understanding these conformational preferences is essential as it dictates the shape of the molecule that will be presented to the binding site of a target enzyme. Computational methods can map the potential energy surface of the ring to determine the most stable conformations.

Applications of 4 4 Bromophenyl Pyrrolidin 2 One in Chemical Research

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The true value of 4-(4-bromophenyl)pyrrolidin-2-one in organic synthesis lies in its function as a versatile building block. The presence of the bromine atom on the phenyl ring is particularly significant, as it serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent applications of the bromophenyl moiety is in transition-metal-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis used to form biaryl structures. For instance, N-(4-bromophenyl)furan-2-carboxamide, a related bromophenyl-containing structure, has been successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize a series of functionalized derivatives. mdpi.com In this process, the bromine atom is substituted with various aryl or heteroaryl groups, demonstrating the capacity of the C-Br bond to act as a linchpin for molecular elaboration. mdpi.com

The general utility of brominated compounds as intermediates is well-established. They are often employed in the synthesis of complex heterocyclic systems where the bromine acts as a leaving group. wpmucdn.com The pyrrolidinone core itself is a common scaffold found in many biologically active compounds, and modifying it via the attached bromophenyl group allows for the systematic exploration of a chemical space to develop new molecules. ontosight.ainih.gov

Furthermore, the 4-bromophenyl group is a key component in the synthesis of precursors for larger, well-defined molecular structures. For example, tetrakis(4-bromophenyl)silane (B1601375) is synthesized from 1-bromo-4-iodobenzene (B50087) and serves as a tetrahedral building block for creating complex, three-dimensional molecular and supramolecular architectures. researchgate.net This highlights the strategic importance of the bromophenyl unit in constructing larger, functional molecules from simpler precursors.

Potential in Materials Science Research

The structural features of this compound and its derivatives make them interesting candidates for research in materials science, particularly in the field of organic electronics and functional polymers.

Organic light-emitting diodes (OLEDs) and other organic electronic devices rely on materials with specific photophysical and electronic properties. rsc.org Four-coordinate organoboron compounds, for example, are known for being intensely luminescent and having high carrier mobility, making them suitable for OLED applications. rsc.org The synthesis of such advanced materials often begins with versatile building blocks, and brominated aromatic compounds are frequently used as precursors in the construction of these complex organic molecules. rsc.org

The development of novel electroluminescent materials is crucial for advancing OLED technology, especially for applications like large-area white lighting. rsc.org Research has shown that derivatives of structures like tetraphenylmethane (B1200815) can exhibit clear blue phosphorescence, a key property for light-emitting materials. researchgate.net The synthesis of these materials often involves precursors such as tetrakis(4-bromophenyl)silane, underscoring the role of bromophenyl compounds in creating the foundational units for functional organic materials. researchgate.net The ability to functionalize the bromophenyl group allows for fine-tuning of the electronic and photophysical properties of the final material.

Beyond light emission, bromophenyl-containing monomers can be used to create functional polymers with specific properties. For example, poly(N-(p-bromophenyl)-2-methacrylamide) has been synthesized and investigated for its potential in corrosion protection on stainless steel, demonstrating an application in protective coatings and advanced functional surfaces. researchgate.net

Contribution to the Design of Novel Bioactive Molecules

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.gov The this compound structure combines this important heterocyclic core with a functionalized phenyl ring, making it an attractive starting point for the design and synthesis of new bioactive molecules. The bromine atom can either be retained as a key interaction point with a biological target or be replaced to introduce other functional groups to modulate activity and properties.

Research into related structures has revealed a broad spectrum of potential biological activities. The pyrrolidinone core is associated with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific substitution pattern on this core is critical for its biological activity. ontosight.ai For instance, the presence of a halogenated phenyl ring, such as a 4-bromophenyl or 4-chlorophenyl group, has been shown to be important for the activity of certain compounds. nih.govontosight.ai

Recent studies have highlighted the potential of molecules derived from bromophenyl precursors in targeting critical cellular pathways. Derivatives of quinoline (B57606) containing a 4-bromophenyl group have been designed as dual inhibitors of EGFR (epidermal growth factor receptor) and DNA gyrase, showing potential as both anticancer and antimicrobial agents. researchgate.net Similarly, a pyrazoline derivative incorporating a 4-bromophenyl group has been synthesized and evaluated for its biological effects. nih.gov

The following table summarizes research findings on bioactive molecules that feature the bromophenyl or pyrrolidinone structural motifs, illustrating the therapeutic areas being explored.

| Derivative Class | Target/Activity | Research Finding |

| Quinoline-Oxadiazole Derivatives | Anticancer, Antimicrobial | Compounds with a 4-bromophenyl group showed good inhibitory activity against EGFR and DNA gyrase. researchgate.net |

| Pyrrolidinone Derivatives | General Bioactivity | The pyrrolidinone core is a scaffold for anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai |

| 1,2,4-Oxadiazole Pyrrolidine (B122466) Derivatives | Antibacterial | These compounds inhibit E. coli DNA gyrase, an important antibacterial target. nih.gov |

| N-(4-bromophenyl)furan-2-carboxamides | Antibacterial | Showed activity against clinically isolated drug-resistant bacteria like A. baumannii and MRSA. mdpi.com |

| Pyrazoline Derivatives | General Bioactivity | A newly synthesized derivative with a 4-bromophenyl group was evaluated for its biological activities. nih.gov |

These examples demonstrate that this compound serves as a valuable template in medicinal chemistry. Its structure provides a solid foundation for generating novel compounds that can be tested for a wide range of therapeutic applications, from fighting infectious diseases to developing new cancer therapies.

Conclusion and Future Research Directions

Summary of Current Research on 4-(4-Bromophenyl)pyrrolidin-2-one

Currently, dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature. The compound is listed in chemical databases, and its basic properties are known. fishersci.cauni.luuni.lu However, detailed studies on its synthesis, derivatization, and biological activity are sparse.

In contrast, related pyrrolidinone structures have garnered considerable scientific interest. For instance, derivatives of the pyrrolidinone core are recognized for a wide array of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The research landscape is populated with studies on various substituted pyrrolidinones, which serve as a foundation for hypothesizing the potential applications and research trajectories for the 4-(4-bromophenyl) isomer.

Opportunities for Further Exploration of Synthetic Methodologies

The synthesis of this compound presents an opportunity for methodological development. While specific optimized routes for this compound are not established, general strategies for synthesizing 4-aryl-pyrrolidinones can be adapted. A primary area for exploration would be the development of stereoselective methods to control the chirality at the 4-position, which is crucial for biological activity.

Future synthetic research could focus on the approaches outlined in the table below, which are based on established methods for similar structures. mdpi.comnih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages |

| Michael Addition | Conjugate addition of a malonate equivalent to a brominated cinnamate (B1238496) derivative, followed by cyclization and decarboxylation. | High potential for scalability and modification of starting materials. |

| From Amino Acids | Utilization of precursors like glutamic acid or related amino acids, involving cyclization and subsequent arylation. | Access to chiral starting materials, enabling stereocontrolled synthesis. |

| Reductive Amination | Cyclization of γ-keto acids or esters derived from 4-bromobenzaldehyde (B125591). | A direct and often high-yielding route to the lactam ring. |

| Catalytic C-H Arylation | Direct arylation of the C-H bond at the 4-position of a pyrrolidinone precursor. | An atom-economical approach that avoids pre-functionalized starting materials. |

Further research is needed to determine the most efficient and stereoselective pathways to afford high yields of the target compound.

Prospects for Novel Derivatization and Scaffold Expansion

The structure of this compound is well-suited for further chemical modification, offering numerous possibilities for creating novel derivatives and expanding the chemical scaffold. The bromine atom on the phenyl ring is a particularly valuable functional group for this purpose.

Cross-Coupling Reactions: The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This would allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups, generating a library of novel compounds for biological screening.

N-Functionalization: The nitrogen atom of the pyrrolidinone ring can be alkylated or acylated to introduce diverse substituents. This modification is known to significantly influence the biological properties of pyrrolidinone-based compounds.

Ring Modification: The lactam (cyclic amide) functionality within the pyrrolidinone ring can be subjected to reduction or other transformations to create different heterocyclic systems, thereby expanding the chemical scaffold beyond the basic pyrrolidinone core.

Future Avenues in Biological Activity and Target Identification

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govfrontiersin.org This suggests that this compound and its derivatives are promising candidates for biological evaluation.

Future research should focus on screening this compound and its analogs against various biological targets. Based on the activities of related compounds, several areas are of particular interest:

Table 2: Potential Biological Activities for Investigation

| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets |

| Oncology | Pyrrolidinone derivatives have exhibited anticancer properties. ontosight.ainih.gov | Kinases, topoisomerases, tubulin. |